molecular formula C114H138O12 B584323 2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol CAS No. 1322530-67-5

2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol

Cat. No.: B584323
CAS No.: 1322530-67-5
M. Wt: 1700.346
InChI Key: KWUQFIVQAKRQJJ-UHFFFAOYSA-N
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Description

2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large, multi-ring structure and the presence of multiple functional groups, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol typically involves multiple steps, including the formation of the hexabenzo[bc,ef,hi,kl,no,qr]coronene core and subsequent functionalization with phenyleneoxy and ethanediyloxy groups. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the complex ring structures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific functional groups with others, allowing for the customization of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of advanced materials and as a model compound for studying complex organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.

    Industry: Used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity, affecting its overall activity and function.

Comparison with Similar Compounds

Similar Compounds

    Hexa-peri-hexabenzocoronene: A similar compound with a simpler structure, lacking the additional functional groups present in 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol.

    Graphene Nanoribbons: Structurally related but with extended π-conjugation, offering different electronic properties.

    Polycyclic Aromatic Hydrocarbons (PAHs): A broad class of compounds with similar aromatic ring structures but varying in size and functionalization.

Uniqueness

The uniqueness of 2,2’,2’'-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol lies in its combination of a large, multi-ring core with multiple functional groups, providing a versatile platform for various applications in materials science, chemistry, and biology.

Properties

IUPAC Name

2-[2-[2-[4-[11,25,39-tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H138O12/c1-4-7-10-13-16-19-22-25-28-31-34-79-67-91-97-73-85(82-37-43-88(44-38-82)124-64-61-121-58-55-118-52-49-115)75-99-93-69-80(35-32-29-26-23-20-17-14-11-8-5-2)71-95-101-77-87(84-41-47-90(48-42-84)126-66-63-123-60-57-120-54-51-117)78-102-96-72-81(36-33-30-27-24-21-18-15-12-9-6-3)70-94-100-76-86(83-39-45-89(46-40-83)125-65-62-122-59-56-119-53-50-116)74-98-92(68-79)103(91)109-112(106(97)99)110(104(93)95)114(108(101)102)111(105(94)96)113(109)107(98)100/h37-48,67-78,115-117H,4-36,49-66H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQFIVQAKRQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCO)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCO)C1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H138O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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